Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate
Overview
Description
Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H8Br2ClNO3 and its molecular weight is 409.46 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family, characterized by its distinctive five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10Br2ClN2O3
- Molecular Weight : Approximately 385.03 g/mol
- Structure : The compound features a chlorophenyl group and dibromomethyl substituents, which are crucial for its biological activity.
Structural Comparison with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 4-bromo-5-methylisoxazole-3-carboxylate | Bromine substitution | Enhanced lipophilicity |
5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid | Chlorine on phenyl group | Potential anti-inflammatory effects |
5-Aminoisoxazole-4-carboxylic Acid | Amino group addition | Increased water solubility |
Ethyl 5-aminoisoxazole-3-carboxylate | Ethyl ester instead of methyl | Different pharmacokinetic profile |
The unique combination of halogenated substituents in this compound may enhance its biological activity compared to these similar compounds.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits several notable biological activities:
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Anticancer Activity :
- A study evaluated the cytotoxic effects of isoxazole derivatives against human promyelocytic leukemia cell line (HL-60). The compound demonstrated significant cytotoxicity with IC50 values ranging from 86 to 755 μM, indicating potential as an anticancer agent .
- Expression analysis in HL-60 cells showed that certain derivatives induced apoptosis by decreasing Bcl-2 expression and increasing p21^WAF-1 levels, suggesting mechanisms involving cell cycle arrest and apoptosis promotion .
- Antimicrobial Activity :
While specific mechanisms of action for this compound have not been fully elucidated, studies involving related isoxazole compounds suggest that they may interact with various biological targets through:
- Binding Affinity Studies : Techniques such as molecular docking and binding assays are employed to assess the interaction between the compound and specific receptors or enzymes involved in disease processes.
- Gene Expression Modulation : The ability to modulate gene expression related to apoptosis and cell cycle regulation has been observed in related compounds, indicating a potential pathway for therapeutic effects .
Study on Cytotoxicity
A research study focused on the cytotoxic effects of isoxazoles demonstrated that certain derivatives significantly affected HL-60 cells. The study utilized the MTT reduction method to determine IC50 values and conducted RT-PCR analysis to assess gene expression changes associated with apoptosis and cell cycle regulation. This compound was included among the compounds evaluated, highlighting its potential role in cancer therapy .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of various isoxazoles against selected bacterial strains. The findings indicated that compounds with halogen substitutions exhibited stronger antibacterial activities compared to standard drugs. This reinforces the potential application of this compound in developing new antimicrobial agents .
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-5-(dibromomethyl)-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2ClNO3/c1-18-12(17)8-9(16-19-10(8)11(13)14)6-3-2-4-7(15)5-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLDNPPTUQLXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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